molecular formula C17H11F3N4O4 B2687715 2-(isonicotinamido)-N-(4-(trifluoromethoxy)phenyl)oxazole-4-carboxamide CAS No. 1796970-10-9

2-(isonicotinamido)-N-(4-(trifluoromethoxy)phenyl)oxazole-4-carboxamide

Cat. No.: B2687715
CAS No.: 1796970-10-9
M. Wt: 392.294
InChI Key: GZUUUUKIXDOFJP-UHFFFAOYSA-N
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Description

2-(isonicotinamido)-N-(4-(trifluoromethoxy)phenyl)oxazole-4-carboxamide is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features an oxazole ring, a trifluoromethoxy phenyl group, and an isonicotinamido moiety, which collectively contribute to its distinctive chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(isonicotinamido)-N-(4-(trifluoromethoxy)phenyl)oxazole-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving a suitable precursor such as an α-haloketone and an amide.

    Introduction of the Trifluoromethoxy Phenyl Group: This step often involves a nucleophilic aromatic substitution reaction where a trifluoromethoxy group is introduced to a phenyl ring.

    Attachment of the Isonicotinamido Group: The final step involves coupling the oxazole derivative with isonicotinic acid or its derivatives under amide bond-forming conditions, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include:

    Scaling Up Reactions: Using larger reactors and optimizing reaction conditions such as temperature, pressure, and solvent choice.

    Purification Techniques: Employing methods like recrystallization, chromatography, and distillation to purify the final product.

    Quality Control: Implementing rigorous quality control measures to ensure consistency and compliance with industry standards.

Chemical Reactions Analysis

Types of Reactions

2-(isonicotinamido)-N-(4-(trifluoromethoxy)phenyl)oxazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups, potentially converting amides to amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield oxazole oxides, while reduction could produce amine derivatives.

Scientific Research Applications

2-(isonicotinamido)-N-(4-(trifluoromethoxy)phenyl)oxazole-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific biological targets.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of complex molecules.

Mechanism of Action

The mechanism of action of 2-(isonicotinamido)-N-(4-(trifluoromethoxy)phenyl)oxazole-4-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets. For instance, it may inhibit enzyme activity by occupying the active site or alter receptor function by binding to allosteric sites.

Comparison with Similar Compounds

Similar Compounds

    2-(isonicotinamido)-N-(4-methoxyphenyl)oxazole-4-carboxamide: Similar structure but with a methoxy group instead of a trifluoromethoxy group.

    2-(isonicotinamido)-N-(4-chlorophenyl)oxazole-4-carboxamide: Contains a chlorophenyl group instead of a trifluoromethoxy group.

    2-(isonicotinamido)-N-(4-nitrophenyl)oxazole-4-carboxamide: Features a nitrophenyl group in place of the trifluoromethoxy group.

Uniqueness

The presence of the trifluoromethoxy group in 2-(isonicotinamido)-N-(4-(trifluoromethoxy)phenyl)oxazole-4-carboxamide imparts unique electronic and steric properties, enhancing its reactivity and interaction with biological targets. This makes it distinct from other similar compounds and potentially more effective in certain applications.

Properties

IUPAC Name

2-(pyridine-4-carbonylamino)-N-[4-(trifluoromethoxy)phenyl]-1,3-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11F3N4O4/c18-17(19,20)28-12-3-1-11(2-4-12)22-15(26)13-9-27-16(23-13)24-14(25)10-5-7-21-8-6-10/h1-9H,(H,22,26)(H,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZUUUUKIXDOFJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)C2=COC(=N2)NC(=O)C3=CC=NC=C3)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11F3N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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